ethyl 4-[[3-[4-(2-methoxyphenyl)piperazin-1-yl]piperidin-1-yl]methyl]-1H-pyrazole-5-carboxylate
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Overview
Description
Ethyl 4-[[3-[4-(2-methoxyphenyl)piperazin-1-yl]piperidin-1-yl]methyl]-1H-pyrazole-5-carboxylate is a complex organic compound that features a pyrazole ring, a piperidine ring, and a piperazine ring. This compound is of interest due to its potential pharmacological properties, particularly in the field of medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[[3-[4-(2-methoxyphenyl)piperazin-1-yl]piperidin-1-yl]methyl]-1H-pyrazole-5-carboxylate typically involves multiple steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate β-diketone under acidic conditions.
Introduction of the piperidine ring: The pyrazole intermediate is then reacted with a piperidine derivative, often through a nucleophilic substitution reaction.
Attachment of the piperazine ring: The final step involves the reaction of the intermediate with a piperazine derivative, typically under basic conditions to facilitate the nucleophilic attack.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[[3-[4-(2-methoxyphenyl)piperazin-1-yl]piperidin-1-yl]methyl]-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine and piperidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Alkyl halides or acyl halides in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Ethyl 4-[[3-[4-(2-methoxyphenyl)piperazin-1-yl]piperidin-1-yl]methyl]-1H-pyrazole-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of ethyl 4-[[3-[4-(2-methoxyphenyl)piperazin-1-yl]piperidin-1-yl]methyl]-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles: These compounds also feature a piperazine ring and have been studied for their interactions with alpha1-adrenergic receptors.
3-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-5-(thiophen-2-yl)-1,3,4-oxadiazole-2(3H)-thione: This compound includes a piperazine ring and has shown biological activity.
Uniqueness
Ethyl 4-[[3-[4-(2-methoxyphenyl)piperazin-1-yl]piperidin-1-yl]methyl]-1H-pyrazole-5-carboxylate is unique due to its specific combination of functional groups and rings, which may confer distinct pharmacological properties compared to other similar compounds.
Properties
IUPAC Name |
ethyl 4-[[3-[4-(2-methoxyphenyl)piperazin-1-yl]piperidin-1-yl]methyl]-1H-pyrazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H33N5O3/c1-3-31-23(29)22-18(15-24-25-22)16-26-10-6-7-19(17-26)27-11-13-28(14-12-27)20-8-4-5-9-21(20)30-2/h4-5,8-9,15,19H,3,6-7,10-14,16-17H2,1-2H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LREFQBJUZKDBLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=NN1)CN2CCCC(C2)N3CCN(CC3)C4=CC=CC=C4OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H33N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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